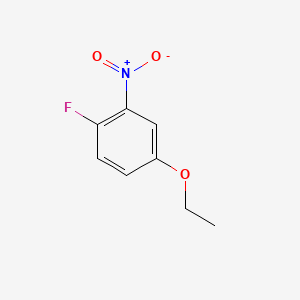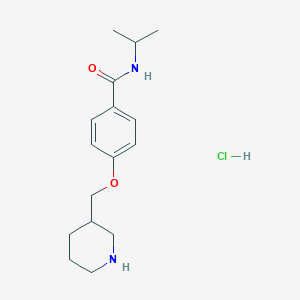![molecular formula C10H22N2O2S B1426824 {1-[1-(Ethanesulfonyl)piperidin-4-yl]ethyl}(methyl)amine CAS No. 1340043-76-6](/img/structure/B1426824.png)
{1-[1-(Ethanesulfonyl)piperidin-4-yl]ethyl}(methyl)amine
概要
説明
{1-[1-(Ethanesulfonyl)piperidin-4-yl]ethyl}(methyl)amine is a chemical compound with the molecular formula C10H22N2O2S and a molecular weight of 234.36 g/mol . It is characterized by the presence of an ethanesulfonyl group attached to a piperidine ring, which is further connected to an ethyl group and a methylamine moiety
準備方法
The synthesis of {1-[1-(Ethanesulfonyl)piperidin-4-yl]ethyl}(methyl)amine typically involves the reaction of piperidine derivatives with ethanesulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The resulting intermediate is then reacted with ethylamine and methylamine to form the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .
化学反応の分析
{1-[1-(Ethanesulfonyl)piperidin-4-yl]ethyl}(methyl)amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but generally include sulfoxides, sulfones, and substituted derivatives .
科学的研究の応用
{1-[1-(Ethanesulfonyl)piperidin-4-yl]ethyl}(methyl)amine has several scientific research applications:
作用機序
The mechanism of action of {1-[1-(Ethanesulfonyl)piperidin-4-yl]ethyl}(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors . The ethanesulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity . Additionally, the piperidine ring can interact with receptor sites, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific target and context of use .
類似化合物との比較
{1-[1-(Ethanesulfonyl)piperidin-4-yl]ethyl}(methyl)amine can be compared with other similar compounds, such as:
{1-[1-(Methanesulfonyl)piperidin-4-yl]ethyl}(methyl)amine: This compound has a methanesulfonyl group instead of an ethanesulfonyl group, which may result in different reactivity and biological activity.
{1-[1-(Propylsulfonyl)piperidin-4-yl]ethyl}(methyl)amine: The presence of a propylsulfonyl group can lead to variations in solubility and interaction with molecular targets.
{1-[1-(Butanesulfonyl)piperidin-4-yl]ethyl}(methyl)amine: This compound has a butanesulfonyl group, which may affect its chemical and biological properties compared to the ethanesulfonyl derivative.
特性
IUPAC Name |
1-(1-ethylsulfonylpiperidin-4-yl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2S/c1-4-15(13,14)12-7-5-10(6-8-12)9(2)11-3/h9-11H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLQQIZRPNSJAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


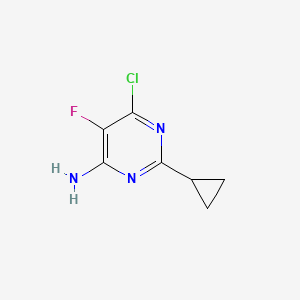
![4-Chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B1426746.png)
![4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1426747.png)
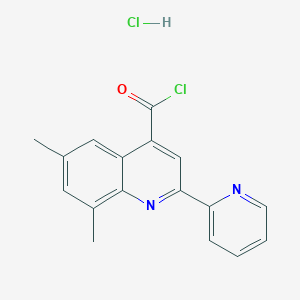

![N-(1,3-benzodioxol-5-ylmethyl)-3-[2-(methylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide hydrochloride](/img/structure/B1426753.png)
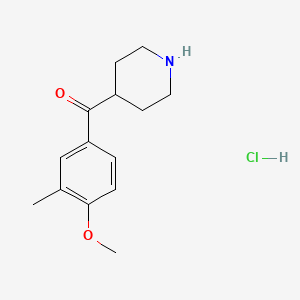
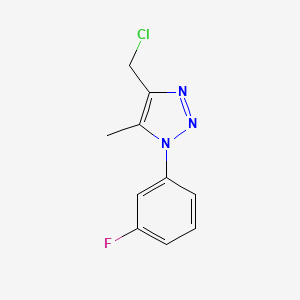
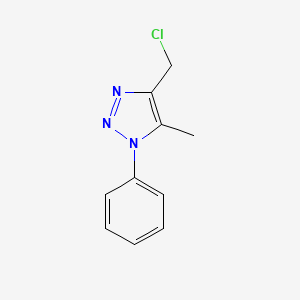
![Methyl 3-amino-6-chlorothieno[2,3-b]1,8-naphthyridine-2-carboxylate](/img/structure/B1426758.png)
